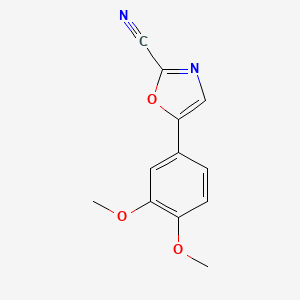

5-(3,4-Dimethoxyphenyl)oxazole-2-carbonitrile

描述

属性

IUPAC Name |

5-(3,4-dimethoxyphenyl)-1,3-oxazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-15-9-4-3-8(5-10(9)16-2)11-7-14-12(6-13)17-11/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHKJUPJCIFCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN=C(O2)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategies for Oxazole Derivatives

Oxazole rings are commonly synthesized via cyclization reactions involving α-haloketones and amides or through transition-metal catalyzed annulations. The presence of the 3,4-dimethoxyphenyl substituent suggests that the aromatic moiety is introduced either before or during the oxazole ring formation.

Preparation via Condensation of α-Haloketones and Amides

A well-documented method for synthesizing 2,5-disubstituted oxazoles involves the condensation of α-haloketones with amides at elevated temperatures. For example, a study reported the preparation of 2-methyl-4-substituted oxazole derivatives through the condensation of 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone with acetamide at 150 °C for 2 hours.

In the context of 5-(3,4-dimethoxyphenyl)oxazole-2-carbonitrile, a similar approach could be adapted where a 3,4-dimethoxy-substituted α-haloketone is reacted with a suitable nitrile-containing amide or amidine to form the oxazole ring bearing the nitrile at the 2-position.

Rhodium-Catalyzed Annulation of Triazoles and Aldehydes

Another advanced method involves rhodium-catalyzed annulation reactions. In this approach, 1,2,3-triazoles react with aldehydes in the presence of Rh(II) catalysts to form 2,5-diaryloxazoles with high efficiency. The mechanism involves extrusion of dinitrogen from the triazole to form a Rh(II)-carbene intermediate, which then cyclizes with the aldehyde carbonyl to form the oxazole ring.

This metal-catalyzed route is valuable for synthesizing oxazoles with diverse substituents, including 3,4-dimethoxyphenyl groups, and could be adapted to introduce a nitrile substituent at the 2-position by choosing appropriate aldehyde or triazole precursors.

Alternative Synthetic Routes Avoiding Metal Catalysts

Metal-free synthetic routes to heterocycles related to oxazoles have been explored, particularly for isoxazoles, which are structurally related five-membered heterocycles containing oxygen and nitrogen. These methods often involve microwave-assisted cyclizations and use of nitrile oxide intermediates.

While these methods are more common for isoxazoles, adaptations could be considered for oxazole synthesis, especially when aiming for greener, metal-free processes.

Specific Process for Related Oxazolidinone Derivatives Containing 3,4-Dimethoxyphenyl

A patent (US5663360A) describes a process for preparing oxazolidinone derivatives bearing a 3,4-dimethoxyphenyl substituent, which shares structural similarities with this compound. The key step involves reacting (R)-3,4-dimethoxyamphetamine with (R)-3-chloromandelic acid to form the oxazolidinone ring.

Although this process targets oxazolidinones rather than oxazoles, it highlights the synthetic utility of 3,4-dimethoxyphenyl-containing intermediates and the importance of controlling chirality and purity in such syntheses. The methodology emphasizes:

- Use of direct routes to improve yields and purity.

- Avoidance of expensive or toxic reagents.

- Scalable processes with good productivity.

This approach may inspire analogous synthetic strategies for the oxazole compound, particularly in the preparation of the 3,4-dimethoxyphenyl precursor or intermediate.

Proposed Synthetic Route for this compound

Based on the literature and related methodologies, a plausible synthetic route involves:

Preparation of 3,4-Dimethoxyphenyl α-Haloketone : Starting from 3,4-dimethoxybenzaldehyde or 3,4-dimethoxyacetophenone, halogenation at the α-position (e.g., bromination) to yield α-bromo-3,4-dimethoxyacetophenone.

Condensation with Nitrile-Containing Amide or Amidines : Reacting the α-haloketone with an amidine or amide bearing a nitrile group under heating to promote cyclization to the oxazole ring, forming this compound.

Purification and Characterization : Isolation of the product by crystallization or chromatography, followed by spectroscopic characterization (NMR, IR, MS) to confirm the structure and purity.

Data Table: Summary of Synthetic Methods and Conditions

Research Findings and Notes

The condensation of α-haloketones with amides is a robust and classical method for oxazole synthesis, adaptable for various substituents including 3,4-dimethoxyphenyl groups and nitrile functionalities.

Rhodium-catalyzed annulation offers a modern, efficient pathway to diaryloxazoles, which could be tailored to synthesize this compound by selecting appropriate triazole and aldehyde substrates.

Metal-free methods, while more common for isoxazoles, represent promising green alternatives that could be explored for oxazole synthesis.

The patent literature emphasizes the importance of direct, high-yielding, and scalable synthetic routes avoiding expensive or toxic reagents, which is critical for industrial preparation of complex heterocycles bearing 3,4-dimethoxyphenyl substituents.

化学反应分析

Types of Reactions: 5-(3,4-Dimethoxyphenyl)oxazole-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

Reduction: The oxazole ring can be reduced to form a corresponding amine.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Various electrophilic reagents under acidic or basic conditions.

Major Products Formed:

Oxidation: 5-(3,4-Dimethoxyphenyl)oxazole-2-carboxylic acid.

Reduction: 5-(3,4-Dimethoxyphenyl)oxazole-2-amine.

Substitution: Derivatives with different substituents on the phenyl ring.

科学研究应用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its oxazole ring and cyano group make it a versatile intermediate in organic synthesis.

Biology: In biological research, 5-(3,4-Dimethoxyphenyl)oxazole-2-carbonitrile has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

作用机制

The mechanism by which 5-(3,4-Dimethoxyphenyl)oxazole-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes or receptors, leading to biological responses. The cyano group can participate in hydrogen bonding, enhancing the compound's binding affinity.

Molecular Targets and Pathways:

Enzymes: Potential inhibition of certain enzymes involved in disease pathways.

Receptors: Binding to receptors that regulate physiological processes.

相似化合物的比较

Structural and Functional Comparisons with Analogous Compounds

Heterocyclic Core Variations

Oxazole vs. Oxadiazole Derivatives

- 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-carbonitrile analogs (e.g., ):

- Oxadiazole rings (1,3,4-oxadiazole) are more electron-deficient than oxazoles due to two nitrogen atoms, enhancing reactivity in electrophilic substitutions.

- Example: 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole demonstrated 61.9% anti-inflammatory activity, comparable to indomethacin (64.3%) at 20 mg/kg .

- Key Difference : Oxadiazole derivatives generally exhibit stronger bioactivity in inflammation models, likely due to improved binding to COX enzymes.

Oxazole vs. Triazole Derivatives

Substituent Effects on Bioactivity

Methoxy vs. Chloro Substituents

- 5-Amino-2-(3,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile (): Replacing methoxy groups with chloro atoms introduces electron-withdrawing effects, reducing solubility but increasing lipophilicity. Structural Formula: C10H5Cl2N3O (MW: 254.07) vs. C12H11N3O3 (MW: 245.24) for the target compound. Impact: Chloro-substituted analogs may exhibit enhanced membrane permeability but reduced antioxidant capacity compared to methoxy variants .

Positional Isomerism

- 2,4-Dimethoxyphenyl vs. Example: 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid showed distinct esterification reactivity compared to its 3,4-isomer .

Anti-Inflammatory Activity

- Oxadiazole Analog: 61.9% inhibition () vs.

Antioxidant and Enzyme Inhibition

- Curcumin Analogs (): (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) exhibited potent radical scavenging (IC50 ~10 µM) and ACE inhibition. Key Contrast: The conjugated acryloyl group in curcumin analogs enhances antioxidant capacity, whereas the oxazole-carbonitrile core may favor tyrosinase inhibition .

生物活性

5-(3,4-Dimethoxyphenyl)oxazole-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Chemical Structure

The molecular formula of this compound is . Its structure features an oxazole ring substituted with a 3,4-dimethoxyphenyl group and a carbonitrile functional group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogenic microorganisms. The compound has been tested against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 8 μg/mL |

| Escherichia coli | 1 - 16 μg/mL |

| Candida albicans | 2 - 10 μg/mL |

These results suggest that the compound possesses broad-spectrum antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines, including prostate (PC3), colorectal (HCT-116), hepatocellular carcinoma (HePG-2), and breast cancer (MCF7) cells.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| PC3 | >100 | Inactive |

| HCT-116 | <25 | Potent |

| HePG-2 | <25 | Potent |

| MCF7 | <25 | Potent |

The compound demonstrated significant cytotoxic effects with IC50 values below 25 μM against several cancer cell lines, indicating its potential as an effective anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Initial studies suggest that it may bind to certain enzymes or receptors that modulate cellular signaling pathways and gene expression. This binding can lead to apoptosis in cancer cells and inhibition of microbial growth .

Case Studies

A notable study evaluated the effects of this compound on human breast adenocarcinoma cells (MCF7). Flow cytometry assays revealed that treatment with the compound induced apoptosis in a dose-dependent manner. Additionally, Western blot analysis showed increased expression of p53 and activation of caspase-3, indicating a pathway for programmed cell death .

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for 5-(3,4-Dimethoxyphenyl)oxazole-2-carbonitrile, and how are intermediates characterized?

- Methodology : Synthesis typically involves cyclization reactions using precursors like substituted phenylhydrazines or thioureas. For example, oxazole rings can be formed via [3+2] cycloaddition or condensation reactions. Key intermediates (e.g., dimethoxyphenyl-substituted oxazole precursors) are purified using column chromatography and characterized via melting point analysis, thin-layer chromatography (TLC), and spectroscopic methods (IR, H NMR) .

- Critical Step : Protecting groups for methoxy or nitrile functionalities may be required to prevent side reactions.

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodology : A combination of techniques is used:

- Elemental analysis to verify empirical formula.

- IR spectroscopy to identify nitrile (C≡N, ~2200 cm) and oxazole ring vibrations.

- H NMR to resolve methoxy protons (δ 3.8–4.0 ppm) and aromatic protons from the dimethoxyphenyl group.

- X-ray crystallography (if crystals are obtainable) for unambiguous confirmation of molecular geometry .

Q. What are common impurities in the synthesis of this compound, and how are they addressed?

- Methodology : Impurities often arise from incomplete cyclization or oxidation byproducts. Techniques include:

- TLC monitoring during synthesis to track reaction progress.

- Recrystallization in solvents like ethanol or ethyl acetate to remove polar byproducts.

- High-performance liquid chromatography (HPLC) for quantitative purity assessment .

Advanced Research Questions

Q. How can computational models predict the toxicity or bioactivity of this compound?

- Methodology :

- QSAR (Quantitative Structure-Activity Relationship) : Correlate electronic (e.g., nitrile group electronegativity) or steric features with biological endpoints.

- GUSAR-online : Predict acute toxicity using fragment descriptors and consensus modeling .

- Molecular docking : Simulate interactions with target proteins (e.g., enzymes like tyrosinase or ACE) to identify binding affinities .

Q. How can spectroscopic data discrepancies during structural elucidation be resolved?

- Methodology :

- Cross-validate H NMR with C NMR or DEPT experiments to resolve overlapping signals.

- Use 2D NMR (e.g., COSY, HSQC) to assign aromatic proton correlations in the dimethoxyphenyl group.

- Compare experimental IR data with computational spectra (DFT calculations) to confirm functional groups .

Q. What strategies optimize reaction conditions for higher yield or selectivity?

- Methodology :

- Green chemistry approaches : Catalyst-free, aqueous-phase reactions to reduce waste (e.g., Knoevenagel condensation) .

- Microwave-assisted synthesis : Accelerate cyclization steps while improving regioselectivity.

- DoE (Design of Experiments) : Systematically vary temperature, solvent, and stoichiometry to identify optimal conditions .

Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?

- Methodology :

- Synthesize derivatives with modified substituents (e.g., replacing methoxy with hydroxy groups) and test biological activity (e.g., antioxidant capacity via DPPH assay or enzyme inhibition).

- Use molecular dynamics simulations to assess how structural changes affect target binding .

Q. What experimental approaches are used to study interactions with biological targets?

- Methodology :

- Enzyme inhibition assays : Measure IC values against targets like HIV-1 protease or ACE using fluorogenic substrates .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.

- Cellular assays : Evaluate cytotoxicity in normal human cell lines (e.g., lung fibroblasts) to establish safety profiles .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。